molecular formula C20H31NO3Si B13878877 tert-butyl 5-((tert-butyldimethylsilyloxy)methyl)-1H-indole-1-carboxylate

tert-butyl 5-((tert-butyldimethylsilyloxy)methyl)-1H-indole-1-carboxylate

Cat. No.: B13878877
M. Wt: 361.5 g/mol
InChI Key: HHYAKOUYFBLEBX-UHFFFAOYSA-N
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Description

tert-Butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes the following key steps :

    Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.

    N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Silylation: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using optimized reaction conditions and continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

tert-Butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and deprotected hydroxy derivatives.

Scientific Research Applications

Chemistry:

In chemistry, tert-butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It serves as a precursor for the synthesis of natural products and pharmaceuticals .

Biology and Medicine:

The compound is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is used in the development of new therapeutic agents targeting various diseases .

Industry:

In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its role as a precursor in the production of biologically active compounds makes it valuable in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, modulating their activity. The silyl protecting group provides stability and selectivity in reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

Comparison:

tert-Butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate is unique due to its specific silyl protecting group and the position of substitution on the indole ring. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3Si/c1-19(2,3)24-18(22)21-12-11-16-13-15(9-10-17(16)21)14-23-25(7,8)20(4,5)6/h9-13H,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYAKOUYFBLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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